1-Cyclohexyl-3-((2-Oxo-3-(p-Tolyl)oxazolidin-5-yl)methyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea is a chemical compound with the molecular formula C18H25N3O3 and a molecular weight of 331.416 g/mol
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea involves several steps. One common synthetic route includes the reaction of p-toluidine with cyclohexyl isocyanate in the presence of a solvent such as dichloromethane. The mixture is heated and stirred, leading to the formation of the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea can be compared with other similar compounds such as:
1-Cyclohexyl-3-(p-tolyl)urea: Similar in structure but lacks the oxazolidinone ring, leading to different reactivity and applications.
Oxazolidinone derivatives: Compounds like linezolid and tedizolid, which are used as antibacterial agents. The uniqueness of 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea lies in its combined structural features, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea in various scientific and industrial fields
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-7-9-15(10-8-13)21-12-16(24-18(21)23)11-19-17(22)20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFISBQAKRBFDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.